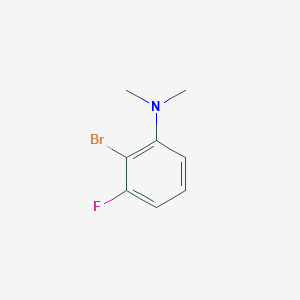

Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-

CAS No.: 1369914-71-5

Cat. No.: VC16210428

Molecular Formula: C8H9BrFN

Molecular Weight: 218.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369914-71-5 |

|---|---|

| Molecular Formula | C8H9BrFN |

| Molecular Weight | 218.07 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3 |

| Standard InChI Key | VPXAOLPZTJIIFT-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C(=CC=C1)F)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a benzene ring with three distinct substituents:

-

A bromine atom at the 2-position, introducing steric bulk and electrophilic substitution potential.

-

A fluorine atom at the 3-position, enhancing electron-withdrawing effects and influencing ring electronics.

-

A dimethylamino group (-N(CH₃)₂) at the nitrogen, providing strong electron-donating properties and directing electrophilic attacks to specific ring positions .

The interplay of these groups creates a meta-directing effect, with the dimethylamino group activating the ring toward electrophilic substitution while the halogens modulate reactivity. The molecular weight of 218.07 g/mol aligns with similar halogenated anilines .

Physical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-3-fluoro-N,N-dimethylaniline typically involves sequential halogenation and alkylation steps:

-

Bromination of N,N-Dimethylaniline:

-

N,N-Dimethylaniline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in the presence of FeCl₃ as a catalyst.

-

Reaction conditions: 0–5°C in dichloromethane (DCM) to ensure regioselectivity at the 2-position.

-

-

Fluorination:

Industrial-Scale Production

Industrial processes prioritize continuous flow reactors to enhance safety and efficiency. Key parameters include:

-

Temperature control: Maintained at 50–70°C to prevent side reactions.

-

Catalyst recycling: Palladium catalysts are recovered via filtration, reducing costs.

Chemical Reactivity and Mechanisms

Electrophilic Aromatic Substitution (EAS)

-

Bromine’s steric hindrance reduces reactivity at the 2-position.

-

Fluorine’s electronegativity deactivates the ring but enhances regioselectivity at the 5-position .

Example Reaction: Nitration yields 2-bromo-3-fluoro-5-nitro-N,N-dimethylaniline as the major product .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as a leaving group in NAS reactions:

-

Amination: Reaction with ammonia in DMSO at 120°C replaces bromine with an amino group .

-

Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives, useful in drug synthesis .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is a precursor to 3-fluoro-N,N-dimethylaniline derivatives, which are explored as:

-

Antibacterial agents: Modified quinolone derivatives show activity against Staphylococcus aureus .

-

Anticancer scaffolds: Bromine’s presence enables radiolabeling for imaging applications .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and insecticides:

-

Herbicidal activity: Derivatives inhibit acetolactate synthase (ALS), a target in weed control.

Materials Science

-

Ligands in catalysis: The dimethylamino group coordinates to transition metals, facilitating asymmetric synthesis .

-

Polymer additives: Halogenated anilines improve flame retardancy in polyurethanes .

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | 350 mg/kg (rat, oral) |

| Skin Irritation | Moderate (OECD 404) |

| Environmental Impact | Persistent in aquatic systems |

Precautions

-

Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats.

-

Storage: In amber glass under argon at 4°C to prevent degradation .

Recent Advances and Future Directions

Catalytic Fluorination

Recent studies highlight photoredox catalysis for introducing fluorine at milder conditions, reducing reliance on palladium .

Bioconjugation

The bromine atom enables click chemistry applications, such as coupling with alkyne-modified biomolecules for drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume